4-Chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
4-Chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a benzoxazole ring, which is further substituted with chloro and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Substitution Reactions:
Amidation: The final step involves the reaction of the benzoxazole derivative with 4-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives.
Scientific Research Applications
4-Chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 4-Chloro-N-(2,2-dichlorovinyl)benzamide
Uniqueness
4-Chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of both benzoxazole and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C20H11Cl3N2O2 |
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Molecular Weight |
417.7 g/mol |
IUPAC Name |
4-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-12-6-4-11(5-7-12)19(26)24-13-8-9-17-16(10-13)25-20(27-17)14-2-1-3-15(22)18(14)23/h1-10H,(H,24,26) |
InChI Key |
MAMFZKHBAQTIBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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